molecular formula C10H15ClN2O B2947786 N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride CAS No. 1173402-64-6

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride

Cat. No.: B2947786
CAS No.: 1173402-64-6
M. Wt: 214.69
InChI Key: RTCOAVIGDKVPRM-UHFFFAOYSA-N
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Description

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a phenylbutylidene backbone substituted with an amino group and a hydroxylamine moiety, stabilized as a hydrochloride salt. Such compounds are typically synthesized under mild acidic or basic conditions, as seen in analogous reactions involving hydroxylamine hydrochloride .

Properties

IUPAC Name

(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOAVIGDKVPRM-BBJSDXRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride involves the reaction of 4-amino-1-phenylbutan-1-one with hydroxylamine hydrochloride under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
N-(4-Amino-1-phenylbutylidene)hydroxylamine HCl C₁₀H₁₄ClN₃O 227.7 (estimated) Imine, amino, hydroxylamine Schiff base with dual N-donor sites
(4-Phenylbutyl)methylamine HCl C₁₁H₁₈ClN 199.72 Arylalkylamine, tertiary amine Lipophilic backbone
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClN₂O₂ 278.72 Hydroxamic acid, chloroaryl Metal chelator, antioxidant
N-[2-([1,2,4]oxadiazol-5-yl)[1]benzofuran-3-yl]formamideoxime C₁₁H₈N₄O₃ 244.21 Oxadiazole, benzofuran, oxime Cyclization product

Key Observations :

  • Backbone Flexibility : The target compound’s phenylbutylidene chain offers greater conformational flexibility compared to rigid heterocycles like benzofuran-oxadiazole hybrids .

Biological Activity

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity through a detailed examination of available research findings, case studies, and data tables. The compound's structure suggests possible interactions with various biological systems, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

This compound has a molecular formula of C10H14ClN3O, and its structure features a hydroxylamine functional group, which is known for its reactivity and biological significance. The presence of the amino group enhances its potential for interactions with biological macromolecules.

PropertyValue
Molecular Weight229.69 g/mol
SolubilitySoluble in water
Melting PointNot specified
pHNot specified

Antioxidant Activity

Research indicates that compounds containing hydroxylamine groups often exhibit antioxidant properties. A study demonstrated that derivatives of hydroxylamine could scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities .

Anti-inflammatory Effects

In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in reducing inflammation. For instance, studies have indicated that related compounds can downregulate the expression of TNF-alpha and IL-6 in activated macrophages .

Neuroprotective Potential

The neuroprotective effects of hydroxylamine derivatives have been explored in models of neurodegenerative diseases. This compound may protect neuronal cells from oxidative stress-induced apoptosis, which is critical in conditions like Alzheimer's disease .

Case Studies

  • Study on Neuroprotection : A recent study investigated the neuroprotective effects of this compound in cultured neuronal cells exposed to oxidative stress. The results showed significant reduction in cell death compared to controls, indicating its potential as a therapeutic agent against neurodegenerative disorders.
  • Anti-inflammatory Model : In an animal model of induced inflammation, treatment with this compound resulted in decreased swelling and pain response, correlating with reduced levels of inflammatory markers in serum samples.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antioxidant properties play a crucial role in mitigating oxidative stress within cells. Additionally, the modulation of signaling pathways related to inflammation and apoptosis may contribute to its therapeutic potential.

Table 2: Proposed Mechanisms

MechanismDescription
Antioxidant ActivityScavenging free radicals and reactive oxygen species
Cytokine ModulationInhibition of pro-inflammatory cytokines
NeuroprotectionPrevention of neuronal apoptosis

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